molecular formula C9H11ClN2O B590700 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride CAS No. 129075-52-1

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride

Cat. No.: B590700
CAS No.: 129075-52-1
M. Wt: 198.65
InChI Key: OJFDXKROTLNGGX-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound might be used to study enzyme interactions, receptor binding, or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reduction of a nitro precursor followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could result in alkylated or acylated products.

Mechanism of Action

The mechanism of action of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminoisoquinoline
  • 3,4-Dihydroisoquinolin-1(2H)-one
  • 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is unique due to the presence of both an amino group and a dihydroisoquinolinone structure

Properties

IUPAC Name

5-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-3H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFDXKROTLNGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129075-52-1
Record name 1(2H)-Isoquinolinone, 5-amino-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129075-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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